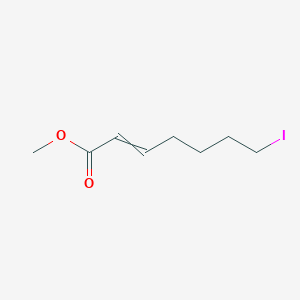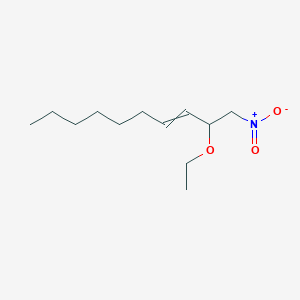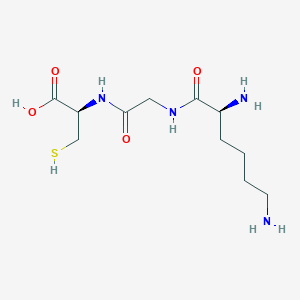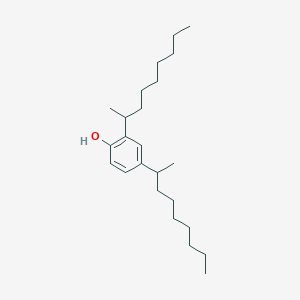
6,6'-Bis(6-methyl-pyridin-2-yl)-3,3'-bipyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two pyridazine rings connected by a bipyridyl linkage, with each pyridazine ring substituted by a 6-methyl-pyridin-2-yl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylhydrazine with 2,2’-bipyridyl-3,3’-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced bipyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at reflux temperature.
Major Products:
Oxidation: N-oxides of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine.
Reduction: Reduced bipyridazine derivatives.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is primarily based on its ability to coordinate with metal ions and interact with biological macromolecules. The compound’s pyridazine rings can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A simpler bipyridyl compound with similar coordination properties but lacking the additional pyridazine rings.
4,4’-Bis(6-methyl-pyridin-2-yl)-2,2’-bipyridine: Another bipyridyl derivative with different substitution patterns, leading to distinct electronic properties.
Uniqueness: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine stands out due to its dual pyridazine rings, which enhance its ability to form stable metal complexes and interact with biological targets
Eigenschaften
CAS-Nummer |
161405-79-4 |
|---|---|
Molekularformel |
C20H16N6 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(6-methylpyridin-2-yl)-6-[6-(6-methylpyridin-2-yl)pyridazin-3-yl]pyridazine |
InChI |
InChI=1S/C20H16N6/c1-13-5-3-7-15(21-13)17-9-11-19(25-23-17)20-12-10-18(24-26-20)16-8-4-6-14(2)22-16/h3-12H,1-2H3 |
InChI-Schlüssel |
MYSYYTJAVDBWDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NN=C(C=C2)C3=NN=C(C=C3)C4=CC=CC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)







